molecular formula C2H3KN2O5 B13741458 Ethanol, 2,2-dinitro-, potassium salt CAS No. 35229-99-3

Ethanol, 2,2-dinitro-, potassium salt

Cat. No.: B13741458
CAS No.: 35229-99-3
M. Wt: 174.15 g/mol
InChI Key: WZWYULONPQZKMK-UHFFFAOYSA-N
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Description

Ethanol, 2,2-dinitro-, potassium salt is a chemical compound with the molecular formula C2H3KN2O5. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two nitro groups attached to the ethanol molecule, which significantly influences its reactivity and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2-dinitro-, potassium salt typically involves the nitration of ethanol under controlled conditions. One common method includes the reaction of ethanol with a nitrating agent such as potassium nitrate in the presence of sulfuric acid. The reaction is carried out at a temperature range of 40-60°C, followed by heating to 110-115°C for an extended period to ensure complete nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization, is also common in industrial settings to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2-dinitro-, potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanol, 2,2-dinitro-, potassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Ethanol, 2,2-dinitro-, potassium salt involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2,2-dinitro-, sodium salt
  • Ethanol, 2,2-dinitro-, ammonium salt
  • Ethanol, 2,2-dinitro-, lithium salt

Uniqueness

Ethanol, 2,2-dinitro-, potassium salt is unique due to its specific reactivity and stability compared to other similar compounds. The presence of potassium as the counterion influences its solubility and reactivity, making it suitable for specific applications where other salts may not be as effective .

Properties

CAS No.

35229-99-3

Molecular Formula

C2H3KN2O5

Molecular Weight

174.15 g/mol

IUPAC Name

potassium;2,2-dinitroethanolate

InChI

InChI=1S/C2H3N2O5.K/c5-1-2(3(6)7)4(8)9;/h2H,1H2;/q-1;+1

InChI Key

WZWYULONPQZKMK-UHFFFAOYSA-N

Canonical SMILES

C(C([N+](=O)[O-])[N+](=O)[O-])[O-].[K+]

Origin of Product

United States

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